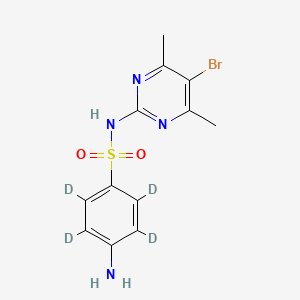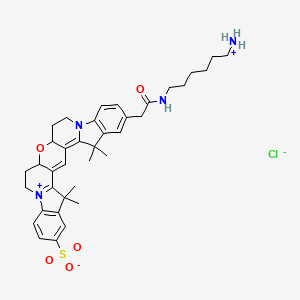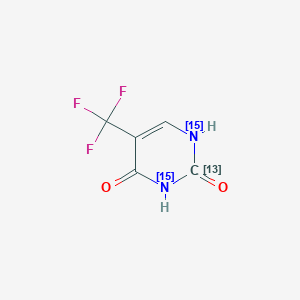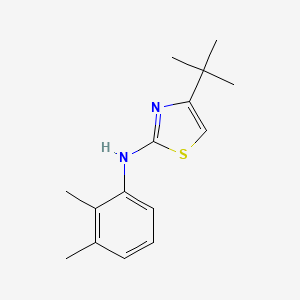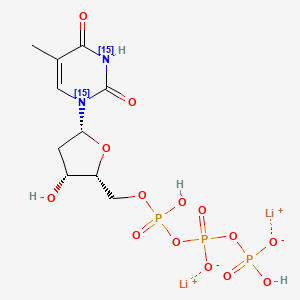
Deoxythymidine-5'-triphosphate-15N2 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxythymidine-5’-triphosphate, which is one of the four nucleoside triphosphates used in the synthesis of DNA. The labeling with nitrogen-15 makes it useful for various scientific research applications, particularly in the fields of molecular biology and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. This can be achieved through chemical synthesis methods that utilize nitrogen-15 labeled precursors. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
In industrial settings, the production of deoxythymidine-5’-triphosphate-15N2 (dilithium) may involve large-scale synthesis processes that are optimized for efficiency and yield. These processes often include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleoside triphosphates, while substitution reactions may yield modified nucleoside triphosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Deoxythymidine-5’-triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in DNA synthesis and replication studies, as well as in the investigation of DNA repair mechanisms.
Medicine: It is employed in the development of diagnostic assays and therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of labeled nucleotides for various industrial applications, including the manufacturing of pharmaceuticals and biotechnology products.
Wirkmechanismus
The mechanism of action of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves its incorporation into DNA during the synthesis process. The nitrogen-15 labeling allows researchers to track the incorporation and distribution of the compound within the DNA molecule. This provides valuable insights into DNA synthesis, replication, and repair mechanisms. The molecular targets and pathways involved include DNA polymerases and other enzymes that participate in DNA metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: A similar compound labeled with both carbon-13 and nitrogen-15 isotopes.
Deoxythymidine-5’-triphosphate sodium hydrate: A sodium salt form of the compound used in various biochemical applications.
Uniqueness
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and isotope tracing. This labeling provides distinct advantages in terms of sensitivity and specificity in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
Molekularformel |
C10H15Li2N2O14P3 |
|---|---|
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i11+1,12+1;; |
InChI-Schlüssel |
HGQGGFXJPYJQGW-XQSYSHBRSA-L |
Isomerische SMILES |
[Li+].[Li+].CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Kanonische SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


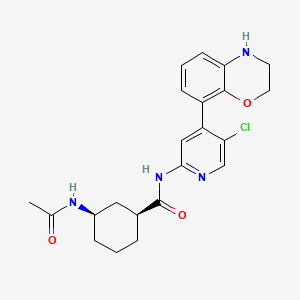
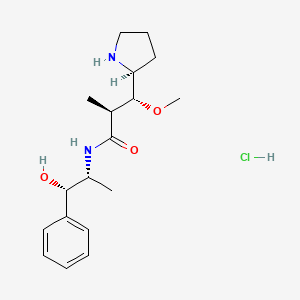
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
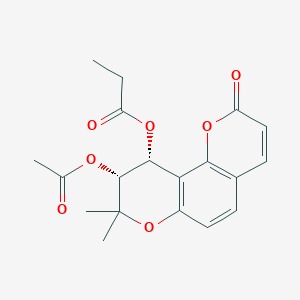
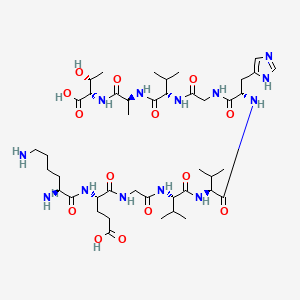
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
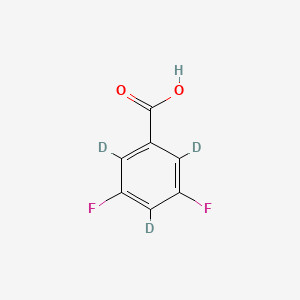
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
